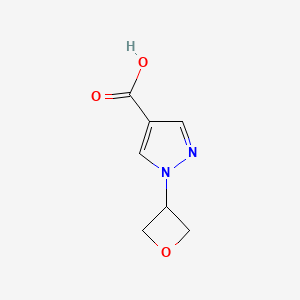
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of oxetane derivatives has been a topic of interest in recent years. Oxetanes, as strained cyclic ethers, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Chemical Reactions Analysis
Oxetanes have been known to undergo various chemical reactions, including ring-opening and ring-expansion reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Functionalization : The synthesis of 1H-pyrazole derivatives, closely related to 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, has been a subject of research. For example, 1H-pyrazole-3-carboxylic acid was converted into various compounds through reactions with different agents, indicating the versatility of these pyrazole derivatives in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structures of Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and studied for their ability to form coordination complexes with various metal ions. This research contributes to the understanding of the structural and crystallization properties of these organic molecules (Radi et al., 2015).
Regiospecific Synthesis and Structural Determination : Studies on the synthesis of pyrazole derivatives, such as 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlight the regiospecific nature of these syntheses. The structural determination of these compounds was achieved through spectroscopic techniques and X-ray analysis, providing insight into the molecular structure of these derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties and Applications
Improved Synthesis Methods : Research has been conducted on improving the synthesis methods of 1H-pyrazole-4-carboxylic acid, a compound structurally related to 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid. These studies are crucial for enhancing the yield and efficiency of producing these compounds, which have various scientific applications (Dong, 2011).
Optical Nonlinearity and Potential Applications : Some pyrazole derivatives have been studied for their optical nonlinearity, indicating potential applications in optical limiting. This research is significant for the development of new materials with specific optical properties (Chandrakantha et al., 2013).
Electrochemiluminescence and Metal-Organic Frameworks : Transition metal complexes with pyrazolecarboxylic derivatives have been synthesized and demonstrated intense electrochemiluminescence (ECL) in specific solutions. This research opens avenues for applications in materials science, particularly in the development of novel luminescent materials (Feng et al., 2016).
Zukünftige Richtungen
Oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties. The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . This suggests that “1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” and similar compounds may have potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(oxetan-3-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDAQAXRCGWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



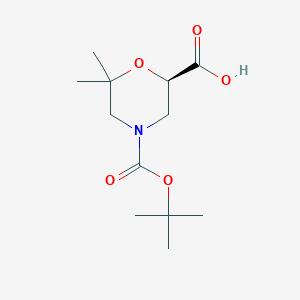
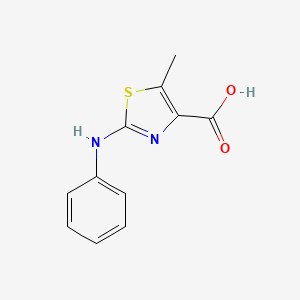
![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1403991.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)
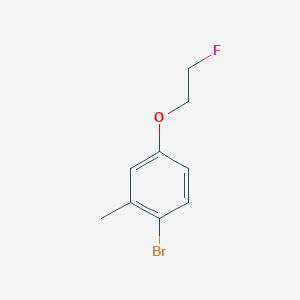
![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)
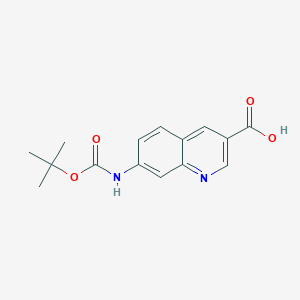
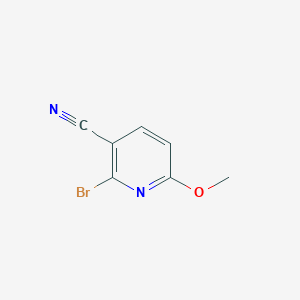
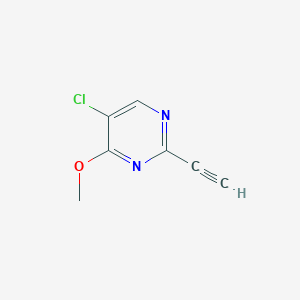
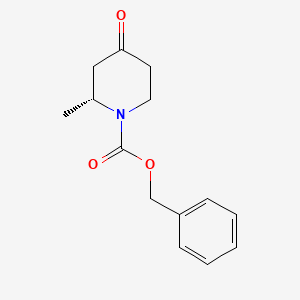
![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)